molecular formula C9H21N3 B13469230 Methyl[3-(1-methylpiperazin-2-yl)propyl]amine

Methyl[3-(1-methylpiperazin-2-yl)propyl]amine

Cat. No.: B13469230
M. Wt: 171.28 g/mol
InChI Key: QMDNWFFMRWAMAK-UHFFFAOYSA-N
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Description

Methyl[3-(1-methylpiperazin-2-yl)propyl]amine is a chemical compound with the molecular formula C9H21N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is used in various fields, including organic synthesis and pharmaceuticals, due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[3-(1-methylpiperazin-2-yl)propyl]amine typically involves the reaction of 1-methylpiperazine with a suitable alkylating agent. One common method is the alkylation of 1-methylpiperazine with 3-chloropropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl[3-(1-methylpiperazin-2-yl)propyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[3-(1-methylpiperazin-2-yl)propyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[3-(1-methylpiperazin-2-yl)propyl]amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. In receptor binding studies, it can mimic or block the action of natural ligands, providing insights into receptor function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[3-(1-methylpiperazin-2-yl)propyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and propyl groups on the piperazine ring allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

N-methyl-3-(1-methylpiperazin-2-yl)propan-1-amine

InChI

InChI=1S/C9H21N3/c1-10-5-3-4-9-8-11-6-7-12(9)2/h9-11H,3-8H2,1-2H3

InChI Key

QMDNWFFMRWAMAK-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1CNCCN1C

Origin of Product

United States

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